High Enantioselectivity in Pregabalin Precursor Synthesis via Nitrilase-Mediated Resolution
3-Cyano-5-methoxybenzoic acid serves as an intermediate in the synthesis of (S)-3-cyano-5-methylhexanoic acid, a direct precursor to pregabalin. A case study demonstrates that using engineered nitrilase mutants, the kinetic resolution process achieves an enantioselectivity factor (E) greater than 300 and an enantiomeric excess (ee) exceeding 99.9% . This high stereocontrol is directly linked to the compound's specific electronic and steric properties, enabling interaction with the enzyme's active site.
| Evidence Dimension | Enzymatic Enantioselectivity (Kinetic Resolution) |
|---|---|
| Target Compound Data | Enantioselectivity (E) > 300; Enantiomeric excess (ee) > 99.9% |
| Comparator Or Baseline | Racemic substrate or non-optimized enzymatic conditions (baseline) |
| Quantified Difference | E > 300 indicates high discrimination between enantiomers. |
| Conditions | Nitrilase mutant-catalyzed kinetic resolution of a racemic substrate derived from 3-Cyano-5-methoxybenzoic acid. |
Why This Matters
This data confirms the compound's critical role in a high-value, stereospecific pharmaceutical synthesis pathway, which is a key procurement differentiator for labs working on pregabalin analogs or related APIs.
